Aristolactam BII
Overview
Description
Aristolactam BII is a natural product that has garnered interest due to its diverse biological activities and presence in various plant species. Research has focused on its synthesis, molecular structure, and chemical properties to better understand its potential applications and effects.
Synthesis Analysis
A novel approach to the synthesis of Aristolactam BII involves a redox-neutral bimetallic Rh(iii)/Ag(i) relay catalysis, facilitating the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones. This method has been applied in the rapid total synthesis of Aristolactam BII, showcasing the compound's accessible and versatile synthetic pathway (Ji et al., 2017).
Molecular Structure Analysis
Aristolactams, including Aristolactam BII, are known for their phenanthrene chromophore motif, contributing to their unique physicochemical and biological properties. The molecular structure of Aristolactam BII is crucial for its biological activity and interaction with biological targets. Studies involving NMR and other spectroscopic techniques have been pivotal in elucidating the structural features of Aristolactam BII and related compounds (Ma Yang-mi, 2013).
Chemical Reactions and Properties
Research into the chemical reactions and properties of Aristolactam BII includes investigations into its ability to interact with DNA and RNA structures. Notably, Aristolactam BII exhibits binding characteristics that suggest a potential for DNA intercalation, which may underlie some of its biological activities (Ray & Maiti, 1996).
Physical Properties Analysis
The physical properties of Aristolactam BII, such as solubility, melting point, and stability, are important for its handling and application in various contexts. While specific studies on these properties are less common, they are critical for designing experiments and potential drug formulations involving Aristolactam BII.
Chemical Properties Analysis
Aristolactam BII's chemical properties, including its reactivity, oxidation, and reduction potentials, are essential for understanding its mechanism of action and potential therapeutic applications. Studies have shown that modifications to the phenanthrene nucleus and the lactam moiety of aristolactams can influence their cytotoxic activity, highlighting the importance of chemical properties in determining biological activity (Couture et al., 2002).
Scientific Research Applications
Neuroprotective Effects :
- Aristolactam BII, isolated from the aerial part of Saururus chinensis, demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. This effect is possibly due to its ability to inhibit the production of nitric oxide and reduce cellular peroxide levels in neurons (Kim et al., 2004).
Anti-HIV Activity :
- Aristolactam BII was evaluated for its anti-HIV 1 reverse transcriptase (RT) activity. While the activity was not strong, this indicates potential for further exploration in antiviral research (Bunteang et al., 2018).
Antitumor and Anticancer Properties :
- A series of natural and synthetic aristolactams, including Aristolactam BII, were evaluated for antitumor activity against human cancer cells. Several derivatives exhibited potent activities against a broad array of cancer cell lines (Choi et al., 2009).
- In a study on Goniothalamus velutinus, compounds including Aristolactam BII were tested for their antibacterial and anti-biofilm activities, as well as anticancer properties against various cell lines. Aristolactam BII showed inhibition of biofilm formation for specific bacteria (Iqbal et al., 2018).
Chemical Analysis and Metabolism :
- Studies have focused on the chemical profiling and distribution of aristolactams, including Aristolactam BII, in different parts of plants such as Fissistigma oldhamii. This research is crucial for understanding the safety and potential medicinal uses of the plants (Hu et al., 2021).
- Investigations into the metabolism of aristolochic acids in rats revealed that they are metabolized into various forms, including Aristolactam BII. Understanding this metabolic pathway is vital for assessing the safety and therapeutic potential of aristolochic acid-containing remedies (Chan et al., 2007).
Safety And Hazards
properties
IUPAC Name |
14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQIYHDLBZXUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968750 | |
Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam BII | |
CAS RN |
53948-09-7 | |
Record name | Cepharanone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53948-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristololactam bii | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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